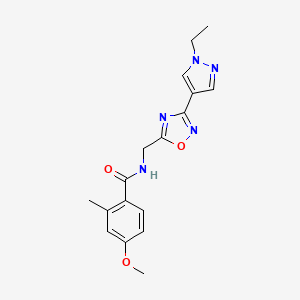

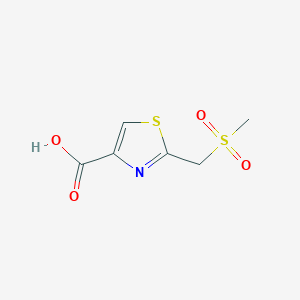

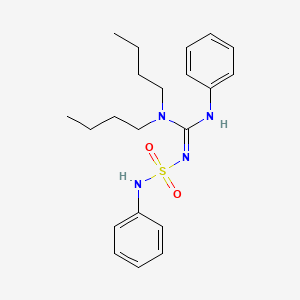

2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are often used in the synthesis of pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

Methylsulfonyl compounds are known to be highly reactive and are used as intermediates in various chemical reactions . They can undergo a variety of reactions including substitution, elimination, and reduction reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .科学的研究の応用

Catalytic Applications in Organic Synthesis

2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid and its derivatives show significant promise in catalytic applications for organic synthesis. For example, novel biological-based nano organo solid acids with urea moiety have been developed for the synthesis of various organic compounds under mild and green conditions. These catalysts are utilized in the condensation reactions to synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, demonstrating their potential in industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Antihypertensive Activity

Derivatives of 2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid, such as 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have been synthesized and evaluated for their antihypertensive activity in rats. These studies not only showcase the potential therapeutic applications of these compounds but also highlight the importance of structural modifications to enhance biological activity (Santilli & Morris, 1979).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins such as helices and β-sheets. A short and versatile chemical route to these orthogonally protected ATCs has been reported, offering a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or on the thiazole core of the γ-amino acids. This synthesis route has significant implications for the design of peptides and proteins with enhanced stability and functionality (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).

Photophysical Properties and Sensing Applications

Research on 5-amino-2-(4-methylsulfanylphenyl)thiazoles, prepared from 4-methylsulfanylbenzthioamides and N,N-diarylthioformamides, has explored their photophysical properties. The introduction of sulfur-containing functional groups to thiazoles alters their electronic structures, lowering the energy levels of their lowest unoccupied molecular orbitals (LUMOs). Such modifications enhance the potential of these thiazoles for applications in sensing hazardous compounds and metals, as well as in the biomolecular sciences, due to their fluorescent properties (Murai, Furukawa, & Yamaguchi, 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-13(10,11)3-5-7-4(2-12-5)6(8)9/h2H,3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMODNQPAULGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)

![2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2700013.png)